Vancomycin Hydrochloride

描述

Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.

This compound is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for endocarditis and infection and has 8 investigational indications. This drug has a black box warning from the FDA.

Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.

See also: Vancomycin (has active moiety).

属性

IUPAC Name |

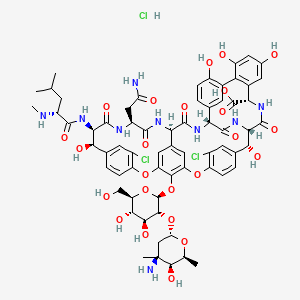

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTORFDMHNKUSG-XTTLPDOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H76Cl3N9O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1404-90-6 (Parent) |

Source

|

| Record name | Vancomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90891868 |

Source

|

| Record name | Vancomycin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1485.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-93-9, 197638-25-8 |

Source

|

| Record name | Vancomycin, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vancomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancomycin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vancomycin, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vancomycin: From a Bornean Soil Bacterium to a Last-Resort Antibiotic

An In-depth Technical Guide on the Discovery, Origin, and Core Scientific Principles of Vancomycin (B549263) from Amycolatopsis orientalis

This whitepaper provides a comprehensive technical overview of the glycopeptide antibiotic vancomycin, focusing on its discovery, biosynthesis by Amycolatopsis orientalis, and the seminal experiments that elucidated its structure and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this critical therapeutic agent.

Discovery and Origin

Vancomycin was first isolated in 1953 by Edmund Kornfeld, a chemist at Eli Lilly, from a soil sample collected in the jungles of Borneo.[1][2] The sample was provided by a missionary, Reverend William M. Bouw.[1] The microorganism responsible for producing the antibiotic was initially identified as Streptomyces orientalis but was later reclassified as Amycolatopsis orientalis.[3][4][5]

The initial crude preparations of vancomycin were notoriously impure, containing up to 70% impurities, and were given the nickname "Mississippi mud" due to their brown color.[3][6][7][8] Despite these impurities, the compound, then designated as compound 05865, demonstrated high efficacy against Gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus, a growing clinical concern in the 1950s.[2][4][9] This urgency led to a "fast track" approval by the U.S. Food and Drug Administration (FDA) in 1958.[2][6]

Early Fermentation and Production

Initial production of vancomycin involved fermentation of A. orientalis in a nutrient-rich broth. While specific yields from the earliest fermentations are not widely published, the process has been significantly optimized over the decades. Early work focused on identifying suitable carbon and nitrogen sources to enhance production.

Table 1: Physicochemical Properties of Early and Modern Vancomycin

| Property | Early "Mississippi Mud" Preparations | Purified Vancomycin Hydrochloride |

| Purity | Approximately 30-82%[9][10] | >90-95%[9][11] |

| Appearance | Brown, amorphous powder[3][6] | White or tan to brown, free-flowing powder[12] |

| Solubility | Soluble in water[12] | Very soluble in water, insoluble in organic solvents[12] |

| Molecular Weight | Not accurately determined | 1485.7 g/mol [12] |

| pH (in solution) | Not specified | 2.5 - 4.5 (in water) |

Experimental Protocols

Isolation and Purification of Vancomycin (Circa 1950s)

The initial purification of vancomycin from the fermentation broth was a multi-step process aimed at separating the antibiotic from other metabolic products and media components. An early patent from Eli Lilly outlines a representative method:

-

Fermentation Broth Filtration : The A. orientalis fermentation broth was first filtered to remove the mycelia.

-

Adsorption to Carbon : The filtrate was then passed through a column containing activated carbon, to which vancomycin would adsorb.

-

Elution : The vancomycin was eluted from the carbon using an acidified aqueous acetone (B3395972) or ethanol (B145695) solution (e.g., 30-50% acetone or ethanol at pH 2).

-

Precipitation as Picrate (B76445) Salt : The eluate was concentrated, and picric acid was added to precipitate vancomycin as a picrate salt. This step was crucial for purification.

-

Conversion to Sulfate (B86663) Salt : The vancomycin picrate was then converted to vancomycin sulfate by dissolving it in an acidic aqueous acetone solution, which left the picric acid behind.

-

Conversion to Hydrochloride Salt : The vancomycin sulfate was further purified and converted to the hydrochloride salt by dissolving it in an acidic solution and precipitating it with a non-polar solvent like acetone.

-

Final Purification : Further purification involved the use of ion-exchange resins to yield a more refined product.

Modern purification techniques have evolved to use more advanced chromatographic methods, such as affinity chromatography and reverse-phase chromatography, to achieve high purity.[13]

Structure Elucidation

The complex structure of vancomycin was a significant challenge for chemists and was not fully elucidated until 1981.[14] Early studies in the 1950s and 1960s involved classical chemical degradation techniques to identify some of its components, such as glucose, aspartic acid, and N-methylleucine.[15]

The complete structure was ultimately determined through a combination of advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-frequency NMR, such as 270-MHz proton NMR, was instrumental in piecing together the complex peptide backbone and identifying the connectivity of the amino acid residues.[12][16]

-

X-ray Crystallography : X-ray diffraction studies on a crystalline degradation product of vancomycin provided the definitive three-dimensional arrangement of the atoms, confirming the complex, cage-like structure.[1][15]

These studies revealed that vancomycin is a tricyclic glycopeptide with a molecular weight of 1448 Da.[15] Its structure consists of a seven-membered peptide chain, with the aromatic side chains of the amino acids cross-linked to form a rigid, pocket-like structure. A disaccharide, composed of glucose and vancosamine (B1196374), is attached to this peptide core.[15]

Determination of Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The mechanism of action of vancomycin was elucidated through in vitro assays that monitored the synthesis of the bacterial cell wall. A key experimental approach involved the following steps:

-

Preparation of Bacterial Cell Wall Precursors : Radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramyl-pentapeptide) were isolated from susceptible bacteria like Staphylococcus aureus.

-

In Vitro Cell Wall Synthesis Assay : A cell-free system containing bacterial cell membrane preparations, which have the necessary enzymes for peptidoglycan synthesis, was established.

-

Incubation with Vancomycin : The radiolabeled precursors were incubated with the membrane preparations in the presence and absence of vancomycin.

-

Analysis of Peptidoglycan Formation : The incorporation of the radiolabeled precursors into the growing peptidoglycan polymer was measured.

These experiments demonstrated that vancomycin potently inhibited the incorporation of the precursors into the peptidoglycan chain, thus halting cell wall synthesis.[17][18] Further studies showed that this inhibition was due to the specific binding of vancomycin to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[17]

Core Molecular Mechanisms and Pathways

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the late stages of peptidoglycan synthesis in Gram-positive bacteria.[9] The rigid, cup-shaped structure of vancomycin forms a binding pocket that specifically recognizes and binds to the D-Ala-D-Ala terminus of the nascent peptidoglycan precursor units.[17] This binding is stabilized by a network of five hydrogen bonds. By binding to this precursor, vancomycin sterically hinders the two key enzymes involved in cell wall construction:

-

Transglycosylase : This enzyme is responsible for polymerizing the glycan chains of the peptidoglycan.

-

Transpeptidase : This enzyme cross-links the peptide side chains, giving the cell wall its structural integrity.

The inhibition of these processes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[16]

Vancomycin Biosynthesis Pathway

Vancomycin is a non-ribosomally synthesized peptide, meaning its production does not directly involve mRNA and ribosomes. Instead, it is assembled by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS). The biosynthesis of vancomycin in A. orientalis is a complex process that can be divided into three main stages:

-

Precursor Synthesis : The unusual amino acid precursors, such as β-hydroxytyrosine (β-OH-Tyr), 4-hydroxyphenylglycine (HPG), and 3,5-dihydroxyphenylglycine (DPG), are synthesized from primary metabolites.

-

Heptapeptide (B1575542) Assembly : The seven amino acid residues are assembled in a specific order on the NRPS enzymatic template. The NRPS complex contains multiple modules, each responsible for the activation and incorporation of a specific amino acid.

-

Tailoring Reactions : After the linear heptapeptide is formed, it undergoes a series of post-assembly modifications, or "tailoring" reactions, which are crucial for its biological activity. These include:

-

Oxidative Cross-linking : Cytochrome P450 enzymes (OxyA, OxyB, OxyC) catalyze the formation of the cross-links between the aromatic side chains, creating the rigid cup-like structure.

-

Halogenation : A halogenase enzyme incorporates chlorine atoms onto the tyrosine residues.

-

Glycosylation : Glycosyltransferases (GtfD, GtfE) attach the vancosamine and glucose sugar moieties to the peptide core.

-

Methylation : A methyltransferase adds a methyl group to the N-terminus.

-

Antibacterial Spectrum and Clinical Significance

Vancomycin is primarily active against Gram-positive bacteria. Its large molecular size prevents it from crossing the outer membrane of most Gram-negative bacteria.

Table 2: In Vitro Antibacterial Spectrum of Early Vancomycin Preparations

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 |

| Streptococcus pyogenes | 0.2 - 0.8 |

| Streptococcus pneumoniae | 0.2 - 0.4 |

| Enterococcus faecalis | 0.8 - 3.1 |

| Clostridium difficile | 0.4 - 3.1 |

Note: These values are representative of early studies and may vary depending on the specific strain and testing methodology.

Initially relegated to a second-line therapy due to the toxicity of early preparations and the development of less toxic penicillins, vancomycin saw a resurgence in the 1970s and 1980s with the rise of methicillin-resistant Staphylococcus aureus (MRSA).[6] Today, it remains a critical, last-resort antibiotic for treating severe infections caused by MRSA and other multi-drug resistant Gram-positive pathogens.

Conclusion

The discovery of vancomycin from a soil sample from Borneo marked a significant milestone in the fight against antibiotic-resistant bacteria. The journey from the impure "Mississippi mud" to the highly purified vancomycin used in clinics today is a testament to the advancements in fermentation, purification, and analytical chemistry. A thorough understanding of its discovery, biosynthesis, and mechanism of action continues to be vital for its effective clinical use and for the development of new generations of glycopeptide antibiotics to combat the ongoing challenge of antimicrobial resistance.

References

- 1. Crystal structure of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Comparison of the Solution Structure of Vancomycin with Its X-ray Crystallographic Structure -Journal of Microbiology and Biotechnology [koreascience.kr]

- 4. Vancomycin, a new antibiotic. I. Chemical and biologic properties. – ScienceOpen [scienceopen.com]

- 5. Generic Vancomycin Products Fail In Vivo despite Being Pharmaceutical Equivalents of the Innovator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vancomycin Revisited – 60 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vancomycin and the Risk of AKI: Now Clearer than Mississippi Mud - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccjm.org [ccjm.org]

- 9. ashp.org [ashp.org]

- 10. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vancomycin - Wikipedia [en.wikipedia.org]

- 12. This compound | 1404-93-9 [chemicalbook.com]

- 13. EP0132117A3 - A process for the preparation of purified vancomycin class antibiotics - Google Patents [patents.google.com]

- 14. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vancomycin derivatives that inhibit peptidoglycan biosynthesis without binding D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Vancomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Vancomycin (B549263) Hydrochloride, a critical glycopeptide antibiotic. The information herein is intended to support research, development, and formulation activities.

Chemical Structure and Stereochemistry

Vancomycin Hydrochloride is a complex tricyclic glycopeptide antibiotic derived from the fermentation of Amycolatopsis orientalis (formerly Streptomyces orientalis). Its intricate structure is fundamental to its mechanism of action.

The chemical formula for this compound is C₆₆H₇₅Cl₂N₉O₂₄·HCl.[1][2] The structure consists of a heptapeptide (B1575542) backbone, with the amino acids cross-linked to form a rigid, basket-like conformation. Attached to this aglycone core are two sugar moieties, vancosamine (B1196374) and glucose, which are crucial for its biological activity.

Key structural features include:

-

Heptapeptide Core: A central component providing a rigid framework.

-

Chlorinated Biphenyl Ether Moieties: These contribute to the conformational rigidity of the molecule.

-

Multiple Stereogenic Centers: Vancomycin possesses 18 stereogenic centers, leading to a highly specific three-dimensional shape.[3]

-

Key Functional Groups: The molecule is rich in functional groups that participate in hydrogen bonding and other intermolecular interactions. These include carboxylic acid, primary and secondary amines, phenolic hydroxyls, alcoholic hydroxyls, and amide groups.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation, stability, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄·HCl | [1][2] |

| Molecular Weight | 1485.71 g/mol | [1][2] |

| Appearance | White, almost white, or tan to brown, free-flowing crystalline powder. | [1][2] |

| Melting Point | >190°C (with decomposition) | |

| Solubility | - Water: Freely soluble (>100 mg/mL) - Methanol/Ethanol: Slightly to moderately soluble - DMSO: Soluble - Acetone, Ether: Insoluble | [1][5][6] |

| pKa Values | 2.18, 7.75, 8.89, 9.59, 10.4, 12.0 | [4][6] |

| pH (5% solution) | 2.5 - 4.5 | [2][5] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[5][7] The primary mechanism involves the high-affinity binding of the vancomycin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits.[7] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan polymer, thereby compromising the integrity of the bacterial cell wall. Additionally, vancomycin may alter bacterial cell membrane permeability and selectively inhibit RNA synthesis.[7][8]

Experimental Protocols

This protocol outlines the equilibrium solubility determination based on the shake-flask method.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., deionized water, pH-adjusted buffers) in a sealed glass vial.

-

Equilibration: Place the vials in a shaking water bath maintained at a constant temperature (e.g., 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[9]

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a non-adsorbing syringe filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Dilute the filtered sample as necessary with the mobile phase. Determine the concentration of vancomycin in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural confirmation of this compound.

Mass Spectrometry (MS) Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in positive ion mode. The quasi-molecular ion peak [M+H]⁺ is typically observed.[10]

-

Analysis: Compare the accurate mass-to-charge ratio with the calculated value for the molecular formula C₆₆H₇₅Cl₂N₉O₂₄ to confirm the elemental composition.[10]

NMR Spectroscopy Protocol Outline:

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Perform a series of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy on a high-field NMR spectrometer.[10]

-

Spectral Analysis:

-

Assign the proton (¹H) and carbon (¹³C) signals using the 2D correlation spectra.

-

Use COSY to establish proton-proton couplings within spin systems.

-

Use HSQC to correlate directly bonded proton and carbon atoms.

-

Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which helps in connecting different structural fragments.[10]

-

-

Structure Confirmation: The comprehensive analysis of these spectra allows for the complete assignment of the chemical structure and confirmation of its stereochemistry.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

-

Preparation of Vancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and sterilize by filtration.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 32 µg/mL).[11]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with inoculum, no antibiotic) and a sterility control (broth only). Incubate the plates at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. An LC-MS/MS method to determine vancomycin in plasma (total and unbound), urine and renal replacement therapy effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Frontiers | Spectral Data Analysis and Identification of this compound [frontiersin.org]

- 11. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Vancomycin Hydrochloride: A Technical Guide to the Inhibition of Peptidoglycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vancomycin (B549263) hydrochloride is a glycopeptide antibiotic of critical importance in the treatment of severe infections caused by Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell wall biosynthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of vancomycin's inhibitory effects on peptidoglycan synthesis. It is intended to serve as a comprehensive resource, detailing the core mechanism of action, methodologies for its study, and the quantitative parameters that govern its efficacy.

Introduction

The bacterial cell wall is a rigid, protective layer composed primarily of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits cross-linked by short peptide bridges. This structure is vital for maintaining cell shape and resisting osmotic stress. Vancomycin exerts its bactericidal effect by targeting a key step in the synthesis of this essential structure.[1] This guide will elucidate the precise molecular mechanism of this inhibition, present quantitative data on its activity, and provide detailed protocols for relevant experimental assays.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

Vancomycin's primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of lipid II, the precursor molecule for peptidoglycan synthesis.[2][3] By binding to this motif, vancomycin physically obstructs the subsequent enzymatic steps required for the formation of the peptidoglycan polymer.

Binding to the D-Ala-D-Ala Terminus

Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds.[2] This high-affinity interaction sequesters lipid II, preventing it from being utilized by the enzymes responsible for cell wall construction.

Inhibition of Transglycosylation and Transpeptidation

The binding of vancomycin to lipid II sterically hinders the action of two crucial classes of enzymes:

-

Transglycosylases: These enzymes are responsible for polymerizing the glycan chains by linking the NAG-NAM subunits of lipid II.

-

Transpeptidases: These enzymes catalyze the cross-linking of the peptide side chains, a step that provides the peptidoglycan mesh with its structural integrity.

By blocking both of these processes, vancomycin effectively halts the synthesis and assembly of new peptidoglycan, leading to a weakened cell wall and eventual cell lysis.[4]

References

- 1. Vancomycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

A Technical Guide to the Genetic Determinants of Vancomycin Resistance: The vanA and vanB Gene Clusters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core genetic determinants of vancomycin (B549263) resistance, with a specific focus on the clinically significant vanA and vanB gene clusters. This document details the molecular mechanisms of resistance, the intricate signaling pathways that regulate the expression of resistance genes, and standardized experimental protocols for the study of vancomycin-resistant enterococci (VRE). All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Vancomycin Resistance

Vancomycin is a glycopeptide antibiotic that has long been a last-resort treatment for serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][3] However, the emergence and spread of vancomycin resistance, primarily in enterococci, has become a major global health concern, limiting therapeutic options for life-threatening infections.[1][4]

The most prevalent and clinically significant forms of acquired vancomycin resistance are mediated by the vanA and vanB gene clusters.[4][5] These clusters encode enzymes that reprogram the bacterial cell wall synthesis pathway, leading to the production of peptidoglycan precursors with a low affinity for vancomycin.[1][6]

The vanA and vanB Gene Clusters: Architecture and Function

The vanA and vanB gene clusters, while sharing a common resistance mechanism, exhibit key differences in their genetic organization, regulation, and resulting resistance phenotypes. Both clusters are typically located on mobile genetic elements such as transposons and plasmids, facilitating their horizontal transfer between bacteria.[5][6]

The core components of both gene clusters include genes encoding a two-component regulatory system and the enzymes required for the synthesis of altered peptidoglycan precursors.

The Two-Component Regulatory System

The expression of the resistance genes in both vanA and vanB clusters is tightly controlled by a two-component regulatory system, which consists of a sensor kinase and a response regulator.[7][8]

-

vanA Cluster: The VanRS system governs the expression of the vanA operon. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin or teicoplanin in the extracellular environment.[5][7] Upon stimulation, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to VanR, the cytoplasmic response regulator.[7] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the resistance genes and initiating their transcription.[7][8]

-

vanB Cluster: Similarly, the VanRBSB system regulates the vanB operon. VanSB is the sensor kinase, and VanRB is the response regulator.[4][6] A crucial difference from the VanRS system is that VanSB is activated by vancomycin but not by teicoplanin.[4][6] This explains the characteristic VanB phenotype of vancomycin resistance and teicoplanin susceptibility.[4]

The Resistance Genes

The core of the resistance mechanism lies in three key enzymes encoded by genes within the vanA and vanB clusters. These enzymes work in concert to produce altered peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-Ala-D-Ala.[1][7] This substitution dramatically reduces the binding affinity of vancomycin to its target.[1][6]

-

vanH (vanHA or vanHB): This gene encodes a dehydrogenase that converts pyruvate (B1213749) to D-lactate.[1][7]

-

vanA or vanB: These genes encode a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[1][7]

-

vanX (vanXA or vanXB): This gene encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.[1][7]

Accessory Genes

In addition to the core regulatory and resistance genes, the vanA and vanB clusters often contain accessory genes that contribute to the overall resistance phenotype.

-

vanY (vanYA or vanYB): This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any remaining peptidoglycan precursors ending in D-Ala-D-Ala that were not eliminated by VanX.[7]

-

vanZ: Found in the vanA cluster, this gene is associated with low-level teicoplanin resistance.[7][9]

-

vanW: This gene is present in the vanB cluster, but its function is not yet fully understood.[4]

Quantitative Data on Vancomycin Resistance

The phenotypic expression of vanA and vanB genotypes results in different levels of resistance to vancomycin and teicoplanin, as determined by the minimum inhibitory concentration (MIC). The prevalence of these genotypes also varies geographically and among different enterococcal species.

Minimum Inhibitory Concentration (MIC) Levels

The following table summarizes the typical MIC ranges for vancomycin and teicoplanin in enterococci harboring the vanA and vanB gene clusters.

| Genotype | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Phenotype Description |

| vanA | ≥64[5][6] | ≥16[5] | High-level resistance to both vancomycin and teicoplanin.[5][6] |

| vanB | 16-512[6] | Susceptible (≤8)[6] | Variable resistance to vancomycin and susceptibility to teicoplanin.[6] |

Prevalence of vanA and vanB in Clinical Isolates

The prevalence of vanA and vanB genotypes in vancomycin-resistant enterococci can vary significantly depending on the geographical location and the specific patient population. The following table presents data from several studies on the prevalence of these genotypes.

| Region/Country | Predominant Genotype | vanA Prevalence (%) | vanB Prevalence (%) | Predominant Species | Reference |

| Global (1995-2022) | vanA | 40.9 | - | E. faecium | [10] |

| Denmark (2015-2019) | vanA | 91.1 | - | E. faecium | [11] |

| Denmark (since 2021) | vanB | - | Dominant | E. faecium | [11] |

| Ahvaz, Iran | vanA | 91.5 | 0 | E. faecium, E. faecalis | [4] |

| Hamadan, Iran | vanA | 96.8 | 0 | E. faecium, E. faecalis | [2] |

| Zagazig, Egypt | vanA | 66.7 | 21.05 | E. faecium, E. faecalis | [12] |

| Mansoura, Egypt | vanA | 75 | 25 | E. faecium, E. faecalis | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for a deeper understanding of vancomycin resistance. The following diagrams, generated using the DOT language, illustrate the vanA and vanB signaling pathways and a general workflow for the molecular analysis of VRE.

vanA Signaling Pathway

Caption: The vanA signaling pathway for inducible vancomycin and teicoplanin resistance.

vanB Signaling Pathway

Caption: The vanB signaling pathway for inducible vancomycin resistance.

Experimental Workflow for VRE Analysis

Caption: A typical experimental workflow for the molecular analysis of VRE isolates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of vancomycin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (Reference Method)

-

Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in sterile deionized water at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain final concentrations ranging from 256 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

E-test Method

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.

-

Application of E-test Strip: Aseptically apply the vancomycin E-test strip to the surface of the agar.

-

Incubation: Incubate the plate at 35°C for 24 hours.

-

Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Multiplex PCR for vanA and vanB Gene Detection

-

DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Primer Design: Use validated primers specific for the vanA and vanB genes.

-

vanA Forward: 5'-GGGAAAACGACAATTGC-3'

-

vanA Reverse: 5'-GTACAATGCGGCCGTTA-3'

-

vanB Forward: 5'-ATGGGAAGCCGATAGTC-3'

-

vanB Reverse: 5'-GATTTCGTTCCTCGACC-3'

-

-

PCR Reaction Mixture (25 µL):

-

5 µL of 5x PCR Buffer

-

1 µL of dNTP mix (10 mM)

-

1 µL of each primer (10 µM)

-

0.25 µL of Taq DNA Polymerase (5 U/µL)

-

2 µL of template DNA (10-50 ng)

-

Nuclease-free water to 25 µL

-

-

PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide. The expected product size for vanA is approximately 732 bp, and for vanB is approximately 635 bp.[13]

Pulsed-Field Gel Electrophoresis (PFGE) for VRE Typing

-

Plug Preparation:

-

Harvest bacteria from an overnight culture and wash the cells.

-

Resuspend the cell pellet in a cell suspension buffer and adjust the concentration.

-

Mix the cell suspension with molten low-melting-point agarose and dispense into plug molds.

-

Allow the plugs to solidify.

-

-

Lysis: Incubate the plugs in a lysis buffer containing lysozyme (B549824) and/or lysostaphin (B13392391) to digest the bacterial cell wall.

-

Proteolysis: Treat the plugs with proteinase K to degrade cellular proteins.

-

Washing: Wash the plugs extensively to remove residual proteinase K and detergents.

-

Restriction Digestion: Equilibrate the plugs in the appropriate restriction buffer and then incubate with a rare-cutting restriction enzyme (e.g., SmaI).

-

Electrophoresis:

-

Load the digested plugs into the wells of a 1% pulsed-field certified agarose gel.

-

Run the gel in a CHEF-DR III system (or equivalent) with appropriate switch times and voltage for optimal separation of large DNA fragments. A typical run might be for 20-24 hours at 6 V/cm with switch times ramping from 5 to 35 seconds.[1][7]

-

-

Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

-

Analysis: Compare the banding patterns of different isolates to determine their genetic relatedness.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of vancomycin using an appropriate RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

-

Real-Time PCR:

-

Set up the real-time PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target gene (vanA or vanB) and a reference gene (e.g., 16S rRNA).

-

Perform the reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.[14]

Cloning and Expression of van Genes

-

Gene Amplification: Amplify the vanA or vanB gene from VRE genomic DNA using PCR with primers containing appropriate restriction sites.

-

Vector and Insert Preparation: Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Screening and Verification: Screen for positive clones by colony PCR or restriction digestion of plasmid DNA. Verify the sequence of the insert by DNA sequencing.

-

Expression: Transform the confirmed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant VanA or VanB protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[15][16]

Enzymatic Assay for Van Ligase Activity

This coupled spectrophotometric assay measures the rate of ADP production, which is stoichiometric with D-Ala-D-Lac synthesis.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

D-Alanine

-

D-Lactate

-

ATP

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate kinase

-

Lactate dehydrogenase

-

-

Initiation: Start the reaction by adding the purified VanA or VanB enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Conclusion

The vanA and vanB gene clusters are the primary drivers of acquired vancomycin resistance in enterococci, posing a significant challenge to the treatment of severe bacterial infections. A thorough understanding of the molecular mechanisms of resistance, the regulatory pathways involved, and the application of standardized experimental protocols is essential for researchers, scientists, and drug development professionals. This guide provides a foundational resource for the study of vancomycin resistance, with the aim of facilitating the development of novel strategies to combat this growing public health threat. By combining detailed molecular knowledge with robust experimental methodologies, the scientific community can work towards the discovery of new therapeutics that can overcome or circumvent these resistance mechanisms.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple and Rapid Low-Cost Procedure for Detection of Vancomycin-Resistance Genes in Enterococci Reveals an Outbreak of Vancomycin-Variable Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular detection of vanA and vanB genes among vancomycin-resistant enterococci in ICU-hospitalized patients in Ahvaz in southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified pulsed-field gel electrophoresis protocol for typing of enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Frontiers | Deciphering vancomycin resistance in Enterococcus faecium: gene distribution, sequence typing, and global phylogenetic analysis [frontiersin.org]

- 11. Surveillance of vancomycin-resistant enterococci reveals shift in dominating clusters from vanA to vanB Enterococcus faecium clusters, Denmark, 2015 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Targeted elimination of Vancomycin resistance gene vanA by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Purification and characterization of the VanB ligase associated with type B vancomycin resistance in Enterococcus faecalis V583 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard Against Resistance: A Technical Guide to Early-Stage Research on Novel Vancomycin Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance, particularly from Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the urgent development of new therapeutic agents. Vancomycin (B549263), a cornerstone glycopeptide antibiotic, has seen its efficacy wane due to evolving resistance mechanisms. This technical guide delves into the forefront of early-stage research on novel vancomycin derivatives, offering a comprehensive overview of innovative chemical modifications designed to overcome resistance. We present a detailed examination of the synthesis, in vitro and in vivo efficacy, and mechanisms of action of promising new compounds, including quaternary ammonium-functionalized vancomycin, lipophilic and dimeric derivatives, and vancomycin-cell-penetrating peptide conjugates. This guide provides structured quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in the ongoing battle against multidrug-resistant bacteria.

**1. Introduction: The Imperative for Vancomycin Innovation

Vancomycin has been a last-resort antibiotic for severe Gram-positive infections for decades.[1][2] Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][3] However, the emergence of resistance, primarily through the alteration of this target to D-Ala-D-Lac, has significantly diminished its clinical utility, leading to a greater than 1000-fold loss in antibacterial activity.[1][3] In response, researchers are developing novel vancomycin derivatives with enhanced antimicrobial properties. These next-generation analogs often employ a multi-pronged attack, not only restoring binding to the altered peptidoglycan terminus but also introducing new mechanisms of action, such as disruption of the bacterial cell membrane.[2][4][5] This guide provides an in-depth look at the early-stage research driving this critical area of drug development.

Novel Vancomycin Derivatives: A Quantitative Overview

Recent research has focused on several key modifications to the vancomycin scaffold to enhance its efficacy against resistant strains. The following tables summarize the quantitative data on the antibacterial activity of representative novel derivatives.

Table 1: In Vitro Antibacterial Activity of Quaternary Ammonium (B1175870) Vancomycin (QAV) Derivatives

| Compound | Bacterial Strain | Vancomycin MIC (µg/mL) | QAV Derivative MIC (µg/mL) | Fold Improvement | Reference |

| QAV-a1 | MRSA1 | 256 | 8 | 32 | [1] |

| MRSA2 | >512 | 16 | >32 | [1] | |

| VRE4 | 128 | 128 | 1 | [1] | |

| QAV-p1 | MRSA (general) | - | - | 4-8 | [5] |

| QAV-p3 | VRE4 | 128 | 128 | 1 | [1] |

| QAV-t1 | VRE4 | 128 | 128 | 1 | [1] |

| QAV-b4 | MRSA (5 clinical strains) | - | - | 4-16 | [1] |

Table 2: In Vitro Antibacterial Activity of Vancomycin-Cell-Penetrating Peptide (CPP) Conjugates

| Compound | Bacterial Strain | Vancomycin MIC (µg/mL) | Van-CPP Conjugate MIC (µg/mL) | Reference |

| Van-PEG₃-Tat(47–57) | S. aureus ATCC 25923 | 2 | 1 | [3] |

| MRSA (clinical) | 2 | 1 | [3] | |

| E. faecalis ATCC 29212 | 4 | 2 | [3] | |

| VRE (E. faecium, clinical) | >256 | 64 | [3] | |

| Van-PEG₄-TP10 | S. aureus ATCC 25923 | 2 | 2 | [3] |

| VRE (E. faecium, clinical) | >256 | 128 | [3] | |

| Van-PEG₃-Arg₉ | E. faecalis ATCC 29212 | 4 | 2 | [3] |

| VRE (E. faecium, clinical) | >256 | 128 | [3] |

Table 3: In Vivo Efficacy and Pharmacokinetics of Selected Novel Vancomycin Derivatives

| Compound | Animal Model | Pathogen | Efficacy Metric | Value | Pharmacokinetic Parameter | Value | Reference |

| QAV-a1 | Murine Sepsis Model | MRSA | Survival Rate (40 mg/kg) | 100% (vs. 33.3% for vancomycin) | Half-life (t½) | 5.19 ± 0.10 h (vs. 4.3 ± 1.9 h for vancomycin) | [1] |

| LYSC98 | Murine Thigh Infection Model | MRSA | ED₅₀ | 0.41–1.86 mg/kg (vs. 2.32–5.84 mg/kg for vancomycin) | Cmax/MIC for 2-log kill | 11.14 | |

| Vanc-83 | - | VRE | - | Bactericidal activity in severe infections | Half-life (t½) | ~12 h | [2] |

| Dipi-Van-Zn | - | Resistant Enterococci | - | Up to 375-fold increase in activity | - | - | [2] |

Table 4: Cytotoxicity and Hemolytic Activity of Vancomycin-CPP Conjugates

| Compound | Cell Line | Cytotoxicity Assay | Result | Hemolytic Activity | Reference |

| Vancomycin | Human Fibroblast | MTT | Significant decrease in viability >16 µg/mL | - | [3] |

| Van-PEG₃-Tat(47–57) | Human Fibroblast | MTT | Significantly lower cytotoxicity than vancomycin | Low | [3] |

| Van-PEG₄-TP10 | Human Fibroblast | MTT | Maintained ~78% viability at 256 µg/mL | Low | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of novel vancomycin derivatives.

Synthesis of Novel Vancomycin Derivatives

This protocol is a generalized procedure based on the synthesis of various QAV derivatives.[1][5]

-

Synthesis of Quaternary Ammonium Moieties:

-

Reflux a bromocarboxylic acid with the desired tertiary amine (e.g., pyridine, 1-methyl-1H-1,2,4-triazole, 4-methyl morpholine) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) for 4-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the quaternary ammonium carboxylic acid.

-

-

Coupling of Quaternary Ammonium Moiety to Vancomycin:

-

Dissolve vancomycin hydrochloride in a suitable solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the vancomycin solution.

-

Add the synthesized quaternary ammonium carboxylic acid to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by high-performance liquid chromatography (HPLC).

-

-

Purification:

-

Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final QAV derivative.

-

Lyophilize the pure fractions to yield the product as a white powder.

-

Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry approach.[6]

-

Functionalization of Vancomycin with an Azide (B81097) Group:

-

Dissolve this compound in water with the addition of a base like DIPEA.

-

React with an amine-reactive azido-functionalized linker (e.g., N₃-PEG₄-NHS ester) to attach the azide group to the primary amino group of the vancosamine (B1196374) sugar moiety of vancomycin.

-

Purify the azido-vancomycin derivative by HPLC.

-

-

Solid-Phase Synthesis (SPPS) of Alkyne-Functionalized CPPs:

-

Synthesize the desired CPP sequence on a solid-phase resin using standard Fmoc chemistry.

-

At the N-terminus of the peptide, couple a propiolic acid to introduce the terminal alkyne group.

-

Cleave the alkyne-functionalized CPP from the resin and purify by HPLC.

-

-

Click Chemistry Conjugation:

-

Dissolve the azido-vancomycin and the alkyne-CPP in a water/tert-butanol mixture.

-

Add a copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to catalyze the cycloaddition reaction.

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the final Vancomycin-CPP conjugate by HPLC.

-

Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

-

In Vitro Antibacterial Activity Assays

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

-

Preparation of Bacterial Inoculum:

-

From a fresh overnight culture of the test bacterium on a suitable agar (B569324) plate, select 3-5 isolated colonies.

-

Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the vancomycin derivative in a suitable solvent (e.g., water or DMSO).

-

Perform two-fold serial dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[10][11][12]

-

Preparation:

-

Prepare a logarithmic phase culture of the test bacterium with a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Prepare sterile culture tubes for each concentration of the vancomycin derivative to be tested (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

-

-

Drug Exposure and Sampling:

-

Add the vancomycin derivative to the respective tubes to achieve the desired final concentrations.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

-

-

Quantification of Viable Bacteria:

-

Perform ten-fold serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).

-

Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates in duplicate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

-

Mechanism of Action Studies

This assay uses the voltage-sensitive fluorescent dye DiSC₃(5) to assess membrane depolarization.[2][13][14]

-

Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase (OD₆₀₀ of ~0.5).

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).

-

Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.

-

-

Dye Loading and Equilibration:

-

Add DiSC₃(5) to the cell suspension to a final concentration of 0.8-1 µM and incubate at room temperature with shaking for approximately 1 hour to allow the dye to incorporate into the polarized membranes and quench its fluorescence.

-

Add KCl to a final concentration of 100-200 mM and incubate for an additional 15-30 minutes to equilibrate the potassium ion concentration.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a cuvette for a fluorometer.

-

Record the baseline fluorescence for a few minutes (excitation ~622 nm, emission ~670 nm).

-

Add the vancomycin derivative at the desired concentration and continue to record the fluorescence.

-

An increase in fluorescence indicates the release of the dye from the membrane due to depolarization. A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.

-

In Vivo Efficacy Studies

This is a standard model to evaluate the in vivo efficacy of antimicrobial agents.[3][4][15]

-

Induction of Neutropenia:

-

Render mice (e.g., female ICR/CD-1) neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

-

Infection:

-

Anesthetize the neutropenic mice.

-

Inject a suspension of the test pathogen (e.g., MRSA) with a concentration of ~10⁷ CFU/mL intramuscularly into the thigh.

-

-

Treatment:

-

At a set time post-infection (e.g., 2 hours), administer the vancomycin derivative or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Different dosing regimens can be tested.

-

-

Assessment of Bacterial Burden:

-

At a specified time after treatment (e.g., 24 hours), euthanize the mice.

-

Aseptically remove the infected thigh muscle and homogenize it in sterile PBS.

-

Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.

-

The efficacy of the treatment is determined by the reduction in bacterial load compared to the vehicle control group.

-

Toxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16][17]

-

Cell Seeding:

-

Seed a mammalian cell line (e.g., human fibroblasts, HEK293) into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Exposure:

-

Expose the cells to various concentrations of the vancomycin derivative for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

This assay assesses the lytic effect of a compound on red blood cells.[1][5][18]

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs several times with sterile PBS by centrifugation to remove plasma and buffy coat.

-

Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

-

-

Compound Exposure:

-

In a 96-well plate or microcentrifuge tubes, add serial dilutions of the vancomycin derivative.

-

Include a negative control (PBS) for no hemolysis and a positive control (e.g., 0.1-1% Triton X-100) for 100% hemolysis.

-

-

Incubation and Measurement:

-

Add the RBC suspension to each well/tube and incubate at 37°C for 1-2 hours.

-

Centrifuge the plate/tubes to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm or ~540 nm.

-

-

Calculation of Hemolysis:

-

Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts in the research and development of novel vancomycin derivatives.

Mechanism of Action of Vancomycin and Resistance

References

- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. emerypharma.com [emerypharma.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. DSpace [helda.helsinki.fi]

- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 15. criver.com [criver.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

Vancomycin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin (B549263) hydrochloride is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria. Its unique mechanism of action and bactericidal properties have made it an indispensable tool in the clinician's arsenal, particularly against multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of vancomycin's spectrum of activity, its mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its evaluation.

Spectrum of Activity

Vancomycin's activity is primarily directed against Gram-positive bacteria. It is generally not effective against Gram-negative bacteria, as its large molecular size prevents it from penetrating the outer membrane to reach its target in the peptidoglycan layer.[1] The spectrum of activity includes a wide range of pathogenic cocci and bacilli.

Quantitative Antimicrobial Activity

The in vitro activity of vancomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for vancomycin against key pathogenic bacteria.

Table 1: Vancomycin MIC Distribution for Staphylococcus aureus

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2 | 1 | 1 |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 | 1 | 2[2][3] |

| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8[4] | - | - |

| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16[4] | - | - |

Table 2: Vancomycin MIC Distribution for Enterococcus Species

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis (Vancomycin-Susceptible) | ≤ 4 | 8 | 16[5] |

| Enterococcus faecium (Vancomycin-Susceptible) | ≤ 4 | - | - |

| Enterococcus faecalis (Vancomycin-Resistant) | ≥ 32 | - | - |

| Enterococcus faecium (Vancomycin-Resistant) | > 64 | - | - |

Table 3: Vancomycin MIC Distribution for Other Key Pathogens

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridium difficile | 0.5 - 16[6][7] | 2[6] | 4[6] |

| Streptococcus pneumoniae | 0.12 - 1.5[8][9][10] | - | - |

| Bacillus anthracis | ≤ 2[11] | - | - |

| Corynebacterium jeikeium | - | - | - |

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[13][14] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the elongation and cross-linking of the peptidoglycan chains.[13] The compromised cell wall leads to increased osmotic fragility and ultimately cell lysis.

Vancomycin's mechanism of action.

Mechanisms of Resistance

Bacterial resistance to vancomycin has emerged as a significant clinical challenge. The primary mechanisms involve alterations in the drug's target site.

Acquired Resistance in Enterococci (VRE)

The most well-characterized resistance mechanism is mediated by the acquisition of van gene clusters, most notably vanA and vanB. These operons encode enzymes that modify the peptidoglycan precursor, replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[15] This substitution reduces the binding affinity of vancomycin to its target by approximately 1,000-fold, rendering the antibiotic ineffective.

The vanA operon is typically carried on a transposable element (Tn1546) and confers high-level, inducible resistance to both vancomycin and teicoplanin.[16] The expression of the van genes is regulated by a two-component system, VanR-VanS. VanS is a membrane-associated sensor kinase that, in the presence of vancomycin, autophosphorylates and subsequently transfers the phosphate (B84403) group to the VanR response regulator.[17] Phosphorylated VanR then activates transcription of the resistance genes.

The VanA-mediated vancomycin resistance pathway.

Resistance in Staphylococcus aureus

-

Vancomycin-Intermediate Staphylococcus aureus (VISA): VISA strains exhibit a low-level resistance to vancomycin (MIC 4-8 µg/mL).[4] The mechanism is complex and multifactorial, often involving mutations in regulatory genes that lead to a thickened cell wall with an increased number of D-Ala-D-Ala residues that act as "decoy" targets, trapping vancomycin before it can reach its site of action at the cell membrane.[18][19]

-

Vancomycin-Resistant Staphylococcus aureus (VRSA): VRSA strains display high-level resistance to vancomycin (MIC ≥16 µg/mL).[4] This resistance is typically acquired through the horizontal transfer of the vanA gene cluster from vancomycin-resistant enterococci (VRE).[16][20]

Experimental Protocols

Accurate determination of vancomycin MICs is crucial for clinical decision-making and resistance surveillance. The following are detailed protocols for two standard methods.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin hydrochloride powder

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.

-

Prepare Serial Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the vancomycin stock solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for Broth Microdilution MIC Testing.

Agar (B569324) Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound powder

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Vancomycin-Agar Plates:

-

Prepare a series of vancomycin stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-